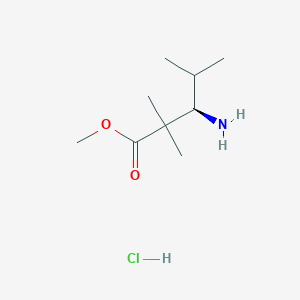

![molecular formula C20H15FN4O2 B2492255 8-fluoro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034368-26-6](/img/structure/B2492255.png)

8-fluoro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is likely a biologically active molecule due to the presence of several functional groups and a complex heterocyclic structure typical of pharmaceuticals and chemical research substances. The fluorine atom and indole moiety suggest potential applications in medicinal chemistry and organic synthesis.

Synthesis Analysis

Synthesis routes for similar compounds often involve multistep reactions, including coupling reactions, cyclizations, and functional group transformations. For instance, the synthesis of related fluorinated heterocycles involves regioselective multicomponent reactions, highlighting the complexity and precision required in synthesizing such molecules (Ivashchenko et al., 2019).

Molecular Structure Analysis

The structural analysis of these compounds is often performed using X-ray crystallography, revealing details about their crystal packing, molecular conformation, and intermolecular interactions. Hirshfeld surface analysis is a common tool to study these aspects, providing insights into the molecule's three-dimensional structure and stability (Ivashchenko et al., 2019).

Aplicaciones Científicas De Investigación

Antimicrobial Activity

- A study on pyrimidino derivatives, which includes compounds structurally related to 8-fluoro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one, highlighted their potent antimicrobial properties. These compounds exhibit synergistic antimicrobial activity due to the combination of indole and benzene nuclei (Chauhan, Siddiqi, & Dwivedi, 2017).

Anticancer Activity

- Research on 6-heteroarylcoumarins, including variants with fluoro-indole and pyrimidine moieties, identified compounds with significant antimitotic activity, particularly against non-small cell lung cancer cell lines (Galayev, Garazd, Garazd, & Lesyk, 2015).

- Another study synthesized N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives with a substituted 2-amino pyrimidine moiety, displaying potent in vitro anticancer activity against HeLa, HepG2, and MCF-7 cells (Gokhale, Dalimba, & Kumsi, 2017).

Anti-Inflammatory and Analgesic Properties

- Compounds containing pyrido[2,3-d:6,5d']dipyrimidine-4,5-diones, similar to the chemical , demonstrated significant anti-inflammatory effects and lower ulcerogenic liability compared to other anti-inflammatory agents (Abdelgawad, Bakr, & Azouz, 2018).

- Another study synthesized novel pyrimidine derivatives with significant anti-inflammatory and analgesic properties, indicating the potential for developing new therapeutic agents (Muralidharan, Raja, & Deepti, 2019).

Antiviral Activity

- A synthesized derivative, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, was identified as a novel inhibitor of Hepatitis B, showing potent in vitro activity against the virus (Ivashchenko, Mitkin, Kravchenko, Kuznetsova, Kovalenko, Bunyatyan, & Langer, 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

13-fluoro-5-(1H-indole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O2/c21-14-2-4-18-23-17-6-8-24(11-15(17)20(27)25(18)10-14)19(26)13-1-3-16-12(9-13)5-7-22-16/h1-5,7,9-10,22H,6,8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEKSKSSMDAENX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC5=C(C=C4)NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2492174.png)

![N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide](/img/structure/B2492180.png)

![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2492184.png)

![N-(4-fluorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide](/img/structure/B2492185.png)

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492192.png)

![N-(2-hydroxyethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2492194.png)